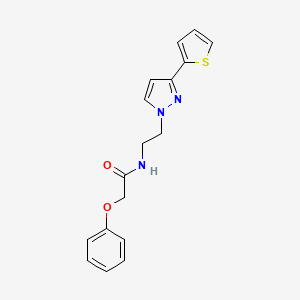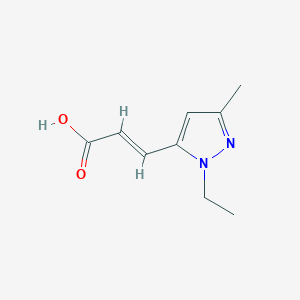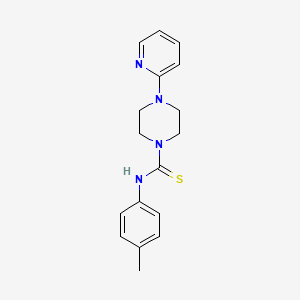
((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione, also known as MPTM, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTM is a thiosemicarbazone derivative that has been shown to exhibit promising anticancer, antiviral, and antimicrobial properties.
科学的研究の応用
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been developed for separating imatinib mesylate and related substances, including derivatives that share structural similarities with the compound of interest. This method offers a promising approach for the quality control of pharmaceutical compounds, showing the potential of ((4-Methylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione derivatives for use in pharmaceutical analysis (Ye et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Research on derivatives of 1,2,4-triazoline-5-thione, which share a core structural motif with the molecule , shows significant antibacterial activities. These findings suggest that modifying the core structure, as in this compound, could lead to compounds with valuable biological activities (Pitucha et al., 2005).
DNA Complexation and Transfection
Studies on phosphorus dendrimers with amine terminal groups, including structures related to the compound of interest, show low cytotoxicity and the ability to interact with DNA. This highlights the potential application of this compound derivatives in gene delivery and transfection experiments (Padié et al., 2009).
Synthesis and Biological Action
The compound and its derivatives have been synthesized and screened for their antimicrobial activities, revealing that certain modifications can lead to substances with potent antibacterial properties. This suggests the relevance of this compound in the development of new antimicrobial agents (Bektaş et al., 2007).
Thionation Reactions
The molecule has potential applications in synthetic chemistry, specifically in thionation reactions using P4S10-pyridine complexes. Such reactions are crucial for introducing sulfur into organic molecules, which can significantly alter their chemical properties and biological activities (Bergman et al., 2011).
特性
IUPAC Name |
N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-14-5-7-15(8-6-14)19-17(22)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCYTVWTHQBKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)
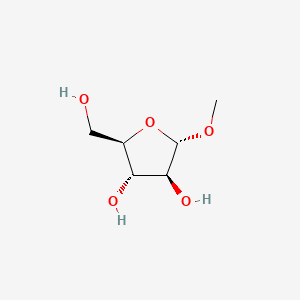
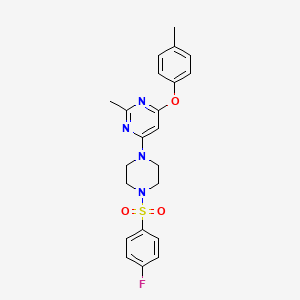

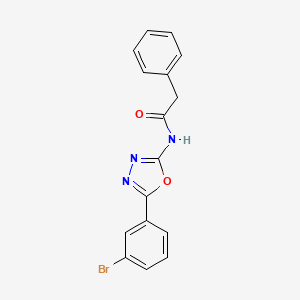
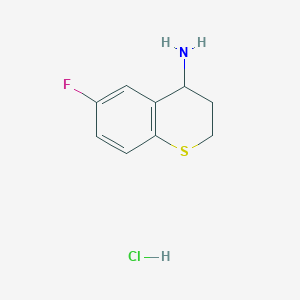
![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2645658.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2645660.png)
